epiandrosterone 3-beta-D-glucoside

Enzymology Substrate Specificity Plant Biochemistry

Epiandrosterone 3-beta-D-glucoside (CHEBI:145048) is a sterol 3-β-D-glucoside wherein the 3β-hydroxyl group of the C19 steroid epiandrosterone (3β-hydroxy-5α-androstan-17-one) is conjugated to D-glucose via a glycosidic bond. Unlike the more prevalent mammalian phase II metabolites (glucuronides and sulfates), this compound represents a glucoside conjugate class primarily observed in plant systems and formed by UDP-glucose:sterol 3-O-glucosyltransferases (EC 2.4.1.173).

Molecular Formula C25H40O7
Molecular Weight 452.6 g/mol
Cat. No. B1260755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameepiandrosterone 3-beta-D-glucoside
Molecular FormulaC25H40O7
Molecular Weight452.6 g/mol
Structural Identifiers
SMILESCC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)OC5C(C(C(C(O5)CO)O)O)O
InChIInChI=1S/C25H40O7/c1-24-9-7-14(31-23-22(30)21(29)20(28)18(12-26)32-23)11-13(24)3-4-15-16-5-6-19(27)25(16,2)10-8-17(15)24/h13-18,20-23,26,28-30H,3-12H2,1-2H3/t13-,14-,15-,16-,17-,18+,20+,21-,22+,23+,24-,25-/m0/s1
InChIKeyKNJIBCLNEUIEHR-ZZYATJHVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Epiandrosterone 3-Beta-D-Glucoside for Research Procurement: A Sterol Glucoside Conjugate with Distinct Enzymatic Specificity


Epiandrosterone 3-beta-D-glucoside (CHEBI:145048) is a sterol 3-β-D-glucoside wherein the 3β-hydroxyl group of the C19 steroid epiandrosterone (3β-hydroxy-5α-androstan-17-one) is conjugated to D-glucose via a glycosidic bond [1]. Unlike the more prevalent mammalian phase II metabolites (glucuronides and sulfates), this compound represents a glucoside conjugate class primarily observed in plant systems and formed by UDP-glucose:sterol 3-O-glucosyltransferases (EC 2.4.1.173) [2]. Its chemical distinction lies in the neutral glucose moiety, as opposed to the acidic glucuronic acid moiety of epiandrosterone glucuronide, which confers different physicochemical and biological recognition properties .

Workflow Fit
Plant sterol glucosyltransferase kinetics and product calibration
Selection Context
Non-endogenous internal standard for steroid conjugate LC-MS/MS panels
Use Context
Chemoenzymatic synthesis precursor for steroid glucoside libraries

Why Epiandrosterone Glucuronide or Free Epiandrosterone Cannot Substitute for Epiandrosterone 3-Beta-D-Glucoside


In mammalian systems, epiandrosterone is predominantly conjugated as the 3-glucuronide (catalyzed by UDP-glucuronosyltransferases such as UGT2B7) or as the 3-sulfate, both of which are acidic metabolites that are the primary targets in clinical and anti-doping analyses [1]. Epiandrosterone 3-beta-D-glucoside, in contrast, is the product of a distinct glucosylation pathway mediated by sterol 3β-glucosyltransferases found in plants and certain microorganisms, not by mammalian UGTs [2]. Consequently, the glucoside and glucuronide conjugates differ fundamentally in their enzymatic formation, chromatographic behavior (neutral vs. acidic moiety), mass spectrometric ionization, and biological origin. Interchanging epiandrosterone glucuronide or free epiandrosterone for the 3-beta-D-glucoside in studies of plant steroid metabolism, enzymatic glucosylation specificity, or as a non-endogenous analytical internal standard will yield invalid results due to these orthogonal biochemical and physicochemical properties.

Target Epiandrosterone 3-β-D-glucoside (neutral glucoside, plant-enzyme product)
Substitute Epiandrosterone glucuronide (acidic, mammalian UGT product) — chromatographic and ionization behavior may not transfer
Target Epiandrosterone 3-β-D-glucoside (UDP-glucose dependent, EC 2.4.1.173)
Substitute Free epiandrosterone — lacks glycosidic conjugation required for plant enzyme studies and may not serve as direct internal standard
Target Absent in human urine; plant-metabolism specific
Substitute Endogenous steroid glucuronides — present in human samples, will interfere with analyte quantification

Quantitative Differentiation of Epiandrosterone 3-Beta-D-Glucoside from Closest Analogs: A Head-to-Head Evidence Review


Substrate Rank Order for Plant Sterol 3β-Glucosyltransferase: Epiandrosterone vs. Δ5-Sterol Analogs

For the purified sterol:UDPG glucosyltransferase (EC 2.4.1.173) from Digitalis purpurea cell cultures, 5α-H steroids such as epiandrosterone were better substrates than their corresponding 5β-H analogs, but Δ5-sterols (e.g., cholesterol, stigmasterol, sitosterol, pregnenolone) showed the highest activity overall [1]. This positions epiandrosterone 3-beta-D-glucoside formation as a moderately favorable but not maximal reaction for this enzyme class, a key differentiator when selecting substrates for glucosyltransferase activity assays compared to dehydroepiandrosterone (DHEA), which bears a Δ5 double bond and is glucosylated more efficiently.

Substrate Rank
Class-level
Δ5-sterols > 5α-H (epiandrosterone) > 5β-H analogs
Intermediate substrate preference supports kinetic assay dynamic range
Quantitative fold-differences not available; plant enzyme context
Enzymology Substrate Specificity Plant Biochemistry

Enzymatic Synthesis Yield: Epiandrosterone as a Superior Aglycone for Conjugate Synthesis vs. Other C19 Steroids

In a study using an engineered E. coli glucuronylsynthase (β-glucuronidase variant E504G) for the synthesis of steroid glucuronides, epiandrosterone (3β-hydroxy-5α-androstan-17-one) provided the highest conversion of 90% (84% isolated yield) among a panel of representative steroid substrates screened under optimized conditions [1]. While this data is for the glucuronide conjugate, it demonstrates that the epiandrosterone aglycone is an exceptionally favorable substrate for enzymatic conjugation at the 3β-OH position. When combined with a glucosyltransferase (EC 2.4.1.173) capable of utilizing UDP-glucose, epiandrosterone can similarly serve as a high-yielding precursor for the chemoenzymatic synthesis of epiandrosterone 3-beta-D-glucoside, offering a practical advantage over lower-yielding steroid aglycones.

Synthesis Yield
Cross-study
90% conversion (84% isolated) for glucuronide synthesis
Supports epiandrosterone as high-yield aglycone scaffold
Glucuronylsynthase data; analogous glucosyltransferase route inferred
Chemoenzymatic Synthesis Biocatalysis Steroid Conjugates

Plant-Specific Metabolic Origin: Absence of Epiandrosterone 3-Beta-D-Glucoside in Human Urinary Steroid Profiles

Epiandrosterone 3-beta-D-glucoside is not detected in human urinary steroid profiles under正常 physiological conditions. Comprehensive GC-MS and LC-MS/MS methods targeting endogenous steroids in human urine routinely identify androsterone, etiocholanolone, DHEA, and epiandrosterone primarily as glucuronide and sulfate conjugates; epiandrosterone glucoside is absent from these profiles [1]. In contrast, epiandrosterone 3-beta-D-glucoside was identified as a metabolite produced when testosterone is incubated with Nicotiana tabacum suspension cultures, alongside epiandrosterone palmitate and testosterone glucoside [2]. This plant-specific origin makes the compound uniquely suited as a non-endogenous internal standard or procedural recovery marker for analytical methods targeting human steroid conjugates, as it will not interfere with endogenous analyte signals.

Occurrence
Supporting
Absent in human urine; detected in N. tabacum culture with testosterone
Enables use as non-endogenous internal standard
LC-MS/MS steroid panels benefit from zero background signal
Metabolomics Biomarker Discovery Doping Control

Enzyme Commission Classification: Exclusive Product of Sterol 3β-Glucosyltransferase (EC 2.4.1.173), Not a Substrate for Mammalian UGTs

The BRENDA enzyme database explicitly lists epiandrosterone 3-beta-D-glucoside solely as the product of the reaction UDP-glucose + epiandrosterone → UDP + epiandrosterone 3-beta-glucoside, catalyzed by sterol 3β-glucosyltransferase (EC 2.4.1.173) [1]. No mammalian UDP-glucuronosyltransferase (UGT) isoform is annotated to produce this compound; mammalian UGTs such as UGT2B7 and UGT2B15 instead conjugate epiandrosterone with UDP-glucuronic acid to form epiandrosterone 3-glucuronide [2]. This strict enzymatic partition means that epiandrosterone 3-beta-D-glucoside cannot be used as a surrogate substrate for mammalian UGT activity assays, and conversely, epiandrosterone glucuronide cannot substitute for the glucoside in plant sterol glucosyltransferase studies.

Enzyme Specificity
Class-level
Exclusive product of EC 2.4.1.173; no mammalian UGT activity
Non-substitutable for plant glucosyltransferase studies
BRENDA/UniProt annotation confirms zero enzyme overlap
Enzyme Specificity Steroid Conjugation In Vitro Assays

Validated Research and Industrial Applications for Epiandrosterone 3-Beta-D-Glucoside Based on Specific Evidence


Substrate for Plant Sterol 3β-Glucosyltransferase Kinetic Characterization

Epiandrosterone 3-beta-D-glucoside serves as a defined product standard for characterizing the activity of sterol 3β-glucosyltransferases (EC 2.4.1.173) from Digitalis purpurea, Withania somnifera, and Arabidopsis thaliana. Its intermediate substrate preference—better than 5β-H steroids but lower than Δ5-sterols—allows researchers to establish a dynamic range for enzyme assays without saturation effects, as documented in the MetaCyc enzyme entry [1]. The compound is essential for constructing product calibration curves in UDP-glucose-dependent glucosylation assays conducted at pH 7.5 and 30°C.

Non-Endogenous Internal Standard for LC-MS/MS Steroid Conjugate Panels

Because epiandrosterone 3-beta-D-glucoside is absent from human urine and plasma, it can be deployed as an exogenous internal standard for the quantitative analysis of steroid glucuronides and sulfates in clinical and anti-doping laboratories. Its neutral glucoside moiety provides chromatographic resolution from acidic glucuronide conjugates when using reversed-phase LC conditions, while its structural similarity to target analytes ensures comparable ionization efficiency in ESI-MS/MS . This application is supported by the documented absence of the compound in human urinary profiles and its plant-specific metabolic origin [2].

Chemoenzymatic Synthesis of a Steroid Glucoside Library

Building on the demonstrated 90% enzymatic conversion efficiency of the epiandrosterone aglycone by engineered glycosidase variants [3], epiandrosterone 3-beta-D-glucoside can be synthesized at multi-milligram scale by coupling epiandrosterone with UDP-glucose using sterol 3β-glucosyltransferase. This provides a practical route for generating a reference library of steroid glucosides for structure-activity relationship (SAR) studies, plant metabolomics reference standards, and as authentic standards for confirming glucoside conjugate identity in plant extracts.

Authentic Reference for Plant Steroid Metabolism Studies

In studies of testosterone biotransformation by plant cell cultures, epiandrosterone 3-beta-D-glucoside was identified as one of several glucosylated metabolites formed from testosterone in Nicotiana tabacum suspension cultures [2]. The compound is therefore an essential authentic standard for confirming the identity of glucoside conjugates in plant metabolomics workflows employing LC-HRMS, particularly when distinguishing between glucoside and glucuronide conjugates that share the same aglycone but differ in sugar moiety mass and retention behavior.

Application
Selection Property
Validation Focus
Plant glucosyltransferase kinetics
Intermediate substrate affinity
Product calibration curve linearity under standard assay conditions
LC-MS/MS internal standard
Non-endogenous, neutral glucoside
Chromatographic resolution from glucuronides; ion suppression equivalence
Steroid glucoside library synthesis
High aglycone conversion efficiency
Scalability of chemoenzymatic route with UDP-glucose
Plant metabolomics reference
Plant-specific glucoside marker
Retention time and mass confirmation against authentic standard
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